![molecular formula C28H31N5O4 B10847360 c[L-Ala-D-pro-L-Phe-D-trp]](/img/structure/B10847360.png)

c[L-Ala-D-pro-L-Phe-D-trp]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung C[L-Alanin-D-Prolin-L-Phenylalanin-D-Tryptophan] ist ein cyclisches Tetrapeptid, das aus vier Aminosäuren besteht: L-Alanin, D-Prolin, L-Phenylalanin und D-Tryptophan. Cyclische Peptide sind bekannt für ihre Stabilität und Resistenz gegenüber enzymatischem Abbau, was sie für verschiedene wissenschaftliche und medizinische Anwendungen wertvoll macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von cyclischen Tetrapeptiden wie C[L-Alanin-D-Prolin-L-Phenylalanin-D-Tryptophan] erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Der Prozess beginnt mit der sequentiellen Addition von geschützten Aminosäuren an eine an eine Harz gebundene Peptidkette. Nach der Assemblierung des linearen Peptids wird es durch eine Kopf-Schwanz-Cyclisierungsreaktion cyclisiert. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N',N'-Tetramethyl-uronium-hexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von cyclischen Peptiden kann eine großtechnische SPPS oder eine Lösungsphasensynthese beinhalten. Die Wahl der Methode hängt vom gewünschten Ertrag, der Reinheit und dem Produktionsmaßstab ab. Fortgeschrittene Techniken wie die Mikrowellen-unterstützte Synthese können Reaktionsraten und Ausbeuten verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Cyclische Tetrapeptide wie C[L-Alanin-D-Prolin-L-Phenylalanin-D-Tryptophan] können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidative Spaltung von Peptidbindungen.

Reduktion: Reduktion von Disulfidbrücken, falls vorhanden.

Substitution: Nucleophile Substitutionsreaktionen an Seitenketten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung kleinerer Peptidfragmente führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Peptidstruktur einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie

Cyclische Tetrapeptide werden als Bausteine bei der Synthese komplexerer Moleküle verwendet. Sie dienen als Modelle für die Untersuchung der Peptidfaltung und -stabilität.

Biologie

In der biologischen Forschung werden cyclische Tetrapeptide verwendet, um Protein-Protein-Wechselwirkungen und Enzyminhibition zu untersuchen. Ihre Stabilität macht sie für den Einsatz in verschiedenen Assays und Experimenten geeignet .

Medizin

Cyclische Tetrapeptide haben aufgrund ihrer Stabilität und Bioaktivität potenzielle therapeutische Anwendungen. Sie werden als Wirkstoffkandidaten zur gezielten Ansteuerung spezifischer Rezeptoren und Enzyme erforscht .

Industrie

Im Industriebereich werden cyclische Tetrapeptide bei der Entwicklung neuer Materialien und als Katalysatoren in chemischen Reaktionen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von C[L-Alanin-D-Prolin-L-Phenylalanin-D-Tryptophan] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Die cyclische Struktur erhöht seine Bindungsaffinität und -spezifität. Die Verbindung kann ihre Wirkungen durch Modulation der Aktivität ihrer Zielproteine ausüben, was zu Veränderungen in zellulären Signalwegen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, it is cyclized through a head-to-tail cyclization reaction. The reaction conditions often involve the use of coupling agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of cyclic peptides may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and scale of production. Advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclic tetrapeptides like C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of peptide bonds.

Reduction: Reduction of disulfide bonds if present.

Substitution: Nucleophilic substitution reactions on side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of smaller peptide fragments, while substitution reactions can introduce new functional groups into the peptide structure .

Wissenschaftliche Forschungsanwendungen

Chemistry

Cyclic tetrapeptides are used as building blocks in the synthesis of more complex molecules. They serve as models for studying peptide folding and stability.

Biology

In biological research, cyclic tetrapeptides are used to investigate protein-protein interactions and enzyme inhibition. Their stability makes them suitable for use in various assays and experiments .

Medicine

Cyclic tetrapeptides have potential therapeutic applications due to their stability and bioactivity. They are explored as drug candidates for targeting specific receptors and enzymes .

Industry

In the industrial sector, cyclic tetrapeptides are used in the development of new materials and as catalysts in chemical reactions .

Wirkmechanismus

The mechanism of action of C[L-Alanine-D-proline-L-Phenylalanine-D-tryptophan] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity. The compound may exert its effects by modulating the activity of its target proteins, leading to changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C[Phe-D-Pro-Phe-Trp]: Ein weiteres cyclisches Tetrapeptid mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher Aminosäurezusammensetzung.

C[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro]: Ein Melanocortin-Makrocyclus-Agonist mit zusätzlichen funktionellen Gruppen.

Einzigartigkeit

C[L-Alanin-D-Prolin-L-Phenylalanin-D-Tryptophan] ist einzigartig aufgrund seiner spezifischen Kombination von Aminosäuren, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Seine Stabilität und Resistenz gegenüber enzymatischem Abbau machen es besonders wertvoll in verschiedenen Anwendungen.

Eigenschaften

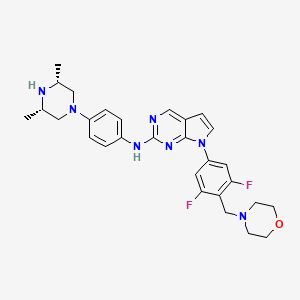

Molekularformel |

C28H31N5O4 |

|---|---|

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

(3S,6R,9S,12R)-9-benzyl-6-(1H-indol-3-ylmethyl)-3-methyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C28H31N5O4/c1-17-28(37)33-13-7-12-24(33)27(36)32-22(14-18-8-3-2-4-9-18)26(35)31-23(25(34)30-17)15-19-16-29-21-11-6-5-10-20(19)21/h2-6,8-11,16-17,22-24,29H,7,12-15H2,1H3,(H,30,34)(H,31,35)(H,32,36)/t17-,22-,23+,24+/m0/s1 |

InChI-Schlüssel |

OTUDCPUMJPNZRR-UYGLSEIWSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Kanonische SMILES |

CC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)

![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)

![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)

![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847330.png)

![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)

![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)

![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)

![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)

![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)